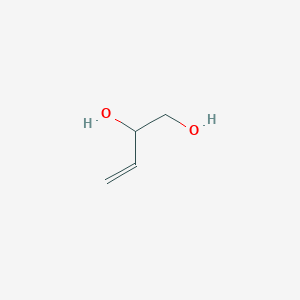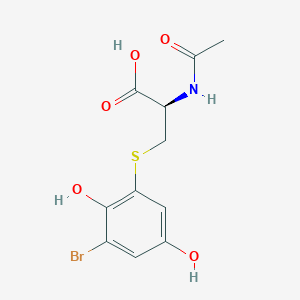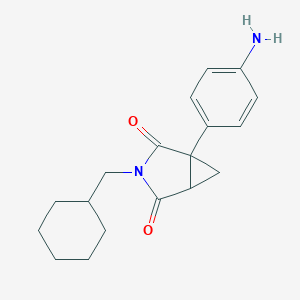![molecular formula C17H19ClN2 B138238 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine CAS No. 109036-15-9](/img/structure/B138238.png)
1-[(2-Chlorophenyl)(phenyl)methyl]piperazine
Vue d'ensemble
Description
The compound "1-[(2-Chlorophenyl)(phenyl)methyl]piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in compounds with various pharmacological activities. Piperazine derivatives have been studied for their potential use in treating diseases and as intermediates in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multiple steps, including alkylation, acidulation, reduction, diazotization, and hydrolysis. For instance, 1-(2,3-dichlorophenyl)piperazine is synthesized from dichloronitrobenzene and piperazine through these steps, with a total yield of 48.2% . Another derivative, 1-(3-chlorophenyl)piperazine, was synthesized from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane to give the final product with an overall yield of 45.7% . These methods demonstrate the complexity and multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis are employed to investigate the molecular structure and confirm the identity of piperazine derivatives. For example, the structure of 1-(2-chlorophenyl)piperazine was studied using DFT methods, which helped assign vibrational frequencies and provided insights into the molecular structure. NMR chemical shifts were calculated using the GIAO method, and the charge density distribution was studied through MEP mapping . The crystal structure of a related compound, 4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-ium picrate monohydrate, was determined, revealing a highly distorted chair conformation of the piperazine ring .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including Mannich's reaction, as seen in the synthesis of novel derivatives for pharmacological evaluation . The reactivity of these compounds is often studied using electron density isosurface mapping to identify sites of chemical reactivity . The stability of the molecules arising from hyperconjugative interactions and charge delocalization is analyzed using NBO analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of substituents like chlorophenyl groups can affect the compound's electronic properties, as indicated by the HOMO-LUMO gap, which is a measure of the compound's chemical stability and reactivity . The solubility, melting point, and other physical properties are determined by the molecular interactions within the crystal structure, as evidenced by the presence of various hydrogen bonds in the crystal packing .
Applications De Recherche Scientifique
Antitumor Activity
1-[(2-Chlorophenyl)(phenyl)methyl]piperazine and its derivatives have been studied for their potential anticancer activities. A series of 1,2,4-triazine derivatives bearing piperazine amide moiety showed promising antiproliferative agents against breast cancer cells, exhibiting better effectiveness compared to the anticancer drug cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Additionally, piperazine-based tertiary amino alcohols and their dihydrochlorides have been synthesized and shown to affect tumor DNA methylation processes in vitro (Hakobyan et al., 2020).
Antibacterial and Antifungal Activities
Azole-containing piperazine derivatives have demonstrated significant antibacterial and antifungal activities in vitro, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010). Another study synthesized piperazine-1-yl-aroylamino/1-arylsulphonamido/-4-arylidene-2-(4-methoxyphenyl)-5-oxo-imidazolines, showing moderate activity against various bacteria and fungi (J.V.Guna, V.N.Patolia, A.U.Patel, & D.M.Purohit, 2009).
Anticonvulsant and Antimicrobial Activities
3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐Pyran‐4‐one derivatives, synthesized using substituted piperazine derivatives, were evaluated for their potential anticonvulsant activity. They showed protective effects against maximal electroshock and had significant antimicrobial activities (Aytemir, Çalış, & Özalp, 2004).
Spectroscopic Investigations
Phenyl substituted compounds, including 1-(2-chlorophenyl)piperazine, have been subjected to detailed spectroscopic investigations, aiding in understanding their vibrational and electronic properties, which is crucial for designing drugs with specific characteristics (Prabavathi, SenthilNayaki, & Krishnakumar, 2015).
Synthesis of Antihistamines
1-[(4-chlorophenyl)(phenyl)methyl]piperazine is a key intermediate in the synthesis of antihistamine drugs like clocinizine and chlorcyclizine, showcasing its importance in pharmaceutical manufacturing (Venkat Narsaiah & Narsimha, 2011).
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)-phenylmethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-9-5-4-8-15(16)17(14-6-2-1-3-7-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZPNIGECDMAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412069 | |
| Record name | 1-[(2-chlorophenyl)(phenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)(phenyl)methyl]piperazine | |
CAS RN |
4997-64-2, 109036-15-9 | |
| Record name | 1-[(2-chlorophenyl)(phenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-chlorophenyl)(phenyl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




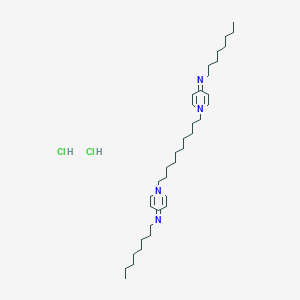
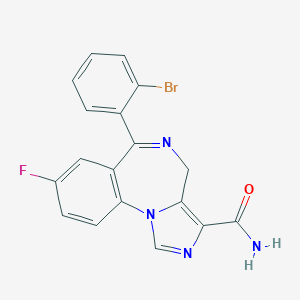
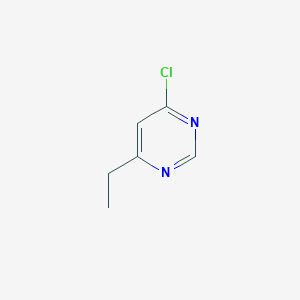
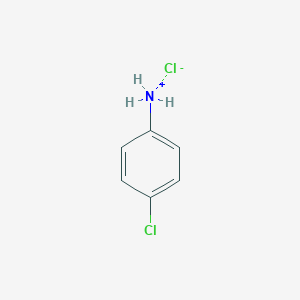
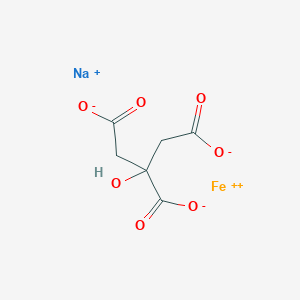
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)
![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)
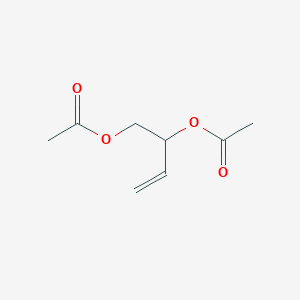
![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)
![Bicyclo[2.2.1]heptane-2,3-dithiol](/img/structure/B138187.png)
